

# A Technical Guide to the Spectroscopic Characterization of 3-Methoxyisonicotinic Acid

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## Compound of Interest

Compound Name: 3-Methoxyisonicotinic acid

Cat. No.: B1384835

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This in-depth guide provides a comprehensive analysis of the spectroscopic data for **3-Methoxyisonicotinic acid**, a key heterocyclic building block in pharmaceutical and materials science research. Designed for researchers, scientists, and drug development professionals, this document offers a detailed exploration of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our focus extends beyond mere data presentation to elucidate the causal relationships between molecular structure and spectral features, ensuring a thorough understanding for practical application.

## Introduction

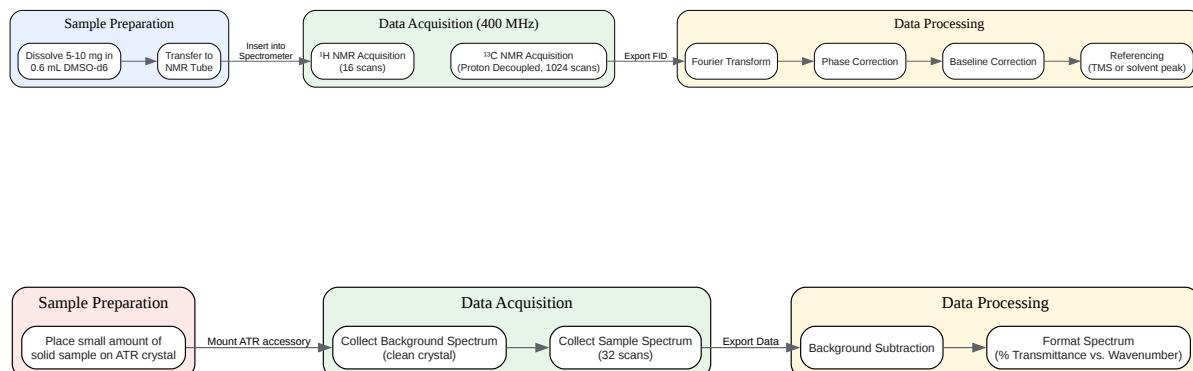
**3-Methoxyisonicotinic acid** (also known as 3-methoxypyridine-4-carboxylic acid) is a substituted pyridine derivative with the molecular formula  $C_7H_7NO_3$ . Its structure, featuring a pyridine ring, a carboxylic acid, and a methoxy group, gives rise to a unique spectroscopic fingerprint. Accurate interpretation of this fingerprint is paramount for confirming chemical identity, assessing purity, and understanding its reactivity in various chemical transformations. This guide will walk you through the essential spectroscopic techniques used to characterize this molecule, providing both the "how" and the "why" behind the data.

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Structure

NMR spectroscopy is arguably the most powerful tool for the structural elucidation of organic molecules. By probing the magnetic properties of atomic nuclei, we can map out the connectivity and chemical environment of each atom in **3-Methoxyisonicotinic acid**.

## Methodologies for NMR Data Acquisition

A standard workflow for acquiring high-quality NMR data for a sample like **3-Methoxyisonicotinic acid** is outlined below. The choice of solvent is critical; deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>) is often a good choice due to its ability to dissolve polar carboxylic acids and its characteristic residual solvent peak that is easily identifiable.



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